3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile
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Overview
Description
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 3-bromopropanenitrile. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an enzyme inhibitor, particularly urease inhibitors.
Mechanism of Action
The mechanism of action of 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for controlling infections caused by urease-producing bacteria such as Helicobacter pylori.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties.
2-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one: Studied for its anti-tubercular activity.
Uniqueness
3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its potential as a urease inhibitor and its applications in various fields make it a compound of significant interest.
Properties
CAS No. |
21116-02-9 |
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Molecular Formula |
C5H6N4S2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile |
InChI |
InChI=1S/C5H6N4S2/c6-2-1-3-10-5-9-8-4(7)11-5/h1,3H2,(H2,7,8) |
InChI Key |
HLDNUXTVHFSSCK-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC1=NN=C(S1)N)C#N |
Origin of Product |
United States |
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